molecular formula C22H14Cl2N2O B11554539 2-(2,3-dichlorophenyl)-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

2-(2,3-dichlorophenyl)-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11554539
M. Wt: 393.3 g/mol
InChI Key: GLODTIMTTHRFMB-JNIFDLBHSA-N
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Description

(1E,2E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a phenylpropene moiety, and dichlorophenyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E,2E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-(2,3-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde with an appropriate amine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction.

Industrial Production Methods: For large-scale industrial production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropene moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1E,2E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The benzoxazole ring and phenylpropene moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the benzoxazole and phenylpropene moieties.

    Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents.

    Phenylpropene derivatives: Compounds with similar phenylpropene moieties but different aromatic substituents.

Uniqueness: (1E,2E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H14Cl2N2O

Molecular Weight

393.3 g/mol

IUPAC Name

(E)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C22H14Cl2N2O/c23-18-10-4-9-17(21(18)24)22-26-19-14-16(11-12-20(19)27-22)25-13-5-8-15-6-2-1-3-7-15/h1-14H/b8-5+,25-13?

InChI Key

GLODTIMTTHRFMB-JNIFDLBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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